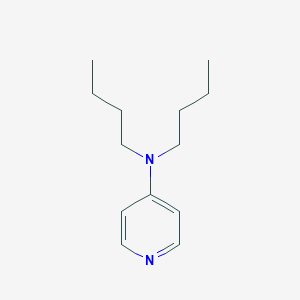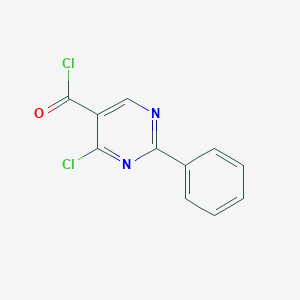
2,5-Dimethoxybenzyl chloride
Overview
Description
2,5-Dimethoxybenzyl chloride is a chemical compound with the linear formula C9H11ClO2 . It has a molecular weight of 186.64 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a melting point of 69°C and should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Antitumor Activity : 2,5-Dimethoxybenzyl chloride has been utilized in the synthesis of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against carcinomas (Grivsky et al., 1980).
Photochemical Studies : It has been involved in photochemistry studies of benzyl compounds. This includes understanding solvolysis and photochemical reactions, which are fundamental in organic synthesis and drug development (DeCosta et al., 2000).
Oxidation Mechanisms : Research on the oxidation of 2,5-dimethoxybenzyl alcohol by iron complexes has implications for understanding the mechanisms of hydrogen atom transfer versus stepwise electron transfer in chemical reactions, important for drug synthesis and biochemical processes (Morimoto et al., 2012).
Forensic Chemistry : It is used in the synthesis of psychoactive substances, playing a role in forensic chemistry for the identification and analysis of novel psychoactive substances (Abiedalla et al., 2021).
Pharmacology : Used in the synthesis of dopamine blocking agents, highlighting its role in the development of drugs that can interact with neurotransmitter systems (Jarboe et al., 1978).
Synthesis of Other Chemicals : It has been used in the synthesis of compounds like curvularin, indicating its utility in complex organic syntheses (Takahashi et al., 1980).
Educational Applications : Utilized in educational settings for teaching organic chemistry laboratory techniques, such as in the synthesis of cockroach pheromones (Feist, 2008).
Electrochemical Detection : Its derivatives have been studied for electrochemical detection in new psychoactive substances, which is important for drug monitoring and law enforcement (Souza et al., 2017).
Safety and Hazards
2,5-Dimethoxybenzyl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), respiratory sensitizer (Category 1), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, and clothing should be avoided. After handling, it is advised to wash thoroughly .
Future Directions
While specific future directions for 2,5-Dimethoxybenzyl chloride are not mentioned in the search results, a patent describes a new synthetic route for a related compound, 2,5-dimethoxyphenethylamine, which is an important pharmaceutical intermediate . This suggests potential future research directions in optimizing the synthesis process of related compounds.
Mechanism of Action
Target of Action
2,5-Dimethoxybenzyl chloride is a chemical compound used primarily in laboratory settings for research and development It’s known that benzyl chloride derivatives, such as this compound, are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . This property allows this compound to interact with its targets, leading to the formation of new compounds .
Biochemical Pathways
It’s important to note that the effects on biochemical pathways would largely depend on the specific context of its use, such as the presence of other reactants and the conditions of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reactive compound, it can participate in various chemical reactions, leading to the formation of new compounds. These new compounds could have a wide range of potential effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the course of the reactions it participates in .
Disclaimer: Always handle it with proper safety measures to avoid direct contact or inhalation .
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of aromatic compounds. The nature of these interactions often involves nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, leading to the formation of new chemical bonds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, as well as modifications in metabolic pathways that handle aromatic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, which need to be carefully monitored in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse reactions. Studies have identified threshold effects, where a certain dosage level triggers significant biological responses. It is crucial to determine the safe dosage range to avoid toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those that metabolize aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and detoxification of xenobiotics. These interactions can affect metabolic flux and alter the levels of metabolites in the body. Understanding these pathways is essential for predicting the compound’s metabolic fate and potential effects on the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation can impact its biological activity and effectiveness in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, its presence in the endoplasmic reticulum or mitochondria can influence specific biochemical pathways and cellular processes .
properties
IUPAC Name |
2-(chloromethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBICLSFUUJIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303028 | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3840-27-5 | |
| Record name | 3840-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

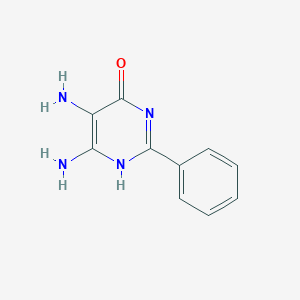
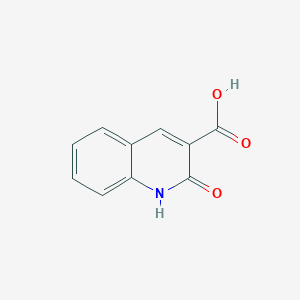



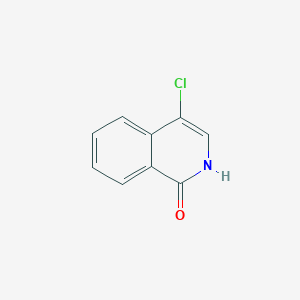
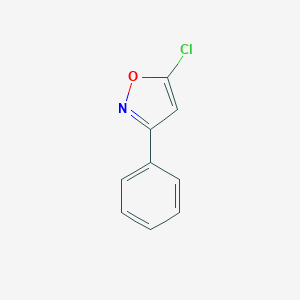
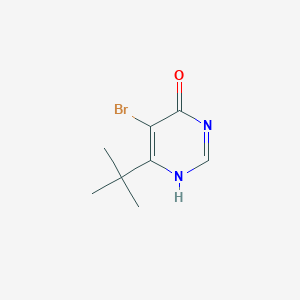
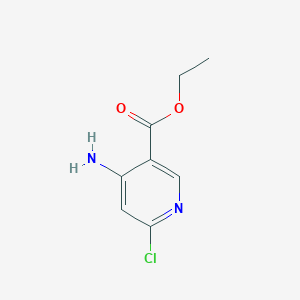
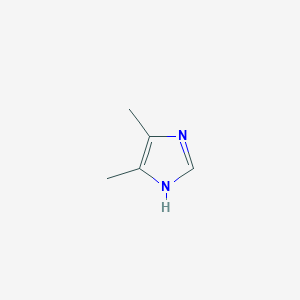

![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
